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molecular formula C7H7N3O B165852 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone CAS No. 135830-23-8

1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone

Cat. No. B165852
M. Wt: 149.15 g/mol
InChI Key: LPSQDAQCEKDSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05302712

Procedure details

To a solution of 1H-imidazo[1,2-b]pyrazole (2.5 g) in tetrahydrofuran (10 ml) was added acetic anhydride (3.1 ml) under stirring at 35° C. and the mixture was stirred for 2 hours at the same temperature. The reaction mixture was evaporated in vacuo to give 1-acetyl-1H-imidazo[1,2-b]-pyrazole (2.7 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:8]2[N:4]([N:5]=[CH:6][CH:7]=2)[CH:3]=[CH:2]1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>O1CCCC1>[C:9]([N:1]1[C:8]2[N:4]([N:5]=[CH:6][CH:7]=2)[CH:3]=[CH:2]1)(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
N1C=CN2N=CC=C21
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
under stirring at 35° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours at the same temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C=CN2N=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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